

# Physicochemical properties of Mecoprop and its salts

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## Compound of Interest

Compound Name: Mecoprop

Cat. No.: B166265

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An In-depth Technical Guide on the Physicochemical Properties of **Mecoprop** and Its Salts

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Mecoprop**, a selective, hormone-type phenoxy herbicide, is widely utilized for the post-emergence control of broadleaf weeds in various agricultural and turf applications.[1][2] Its chemical structure, 2-(4-chloro-2-methylphenoxy)propanoic acid, features a chiral center, resulting in two stereoisomers.[3] The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, known as **Mecoprop-P**. [3] **Mecoprop** is often formulated as salts, such as potassium or dimethylammonium salts, to enhance its solubility and efficacy.[4] This guide provides a comprehensive overview of the core physicochemical properties of **Mecoprop** and its common salts, detailed experimental protocols for their determination, and logical workflows for their analysis.

## Physicochemical Properties

The following tables summarize the key physicochemical properties of **Mecoprop**, **Mecoprop-P**, and its potassium and dimethylammonium salts. These properties are crucial for understanding the environmental fate, transport, and biological activity of these compounds.

Table 1: Physicochemical Properties of **Mecoprop** (MCP)P)

Property	Value	Reference(s)
Appearance	Colorless to brown crystalline powder/solid	
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>3</sub>	
Molecular Weight	214.65 g/mol	
Melting Point	94–95 °C	
Boiling Point	Decomposes before boiling	
Water Solubility	900 mg/L at 20 °C	
Solubility in Organic Solvents (g/kg at 20°C)	Acetone: >1000, Ethanol: >1000, Diethyl ether: >1000	
Vapor Pressure	0.0±0.8 mmHg at 25°C	
pKa	3.7	
LogP (Octanol-Water Partition Coefficient)	2.84	

Table 2: Physicochemical Properties of **Mecoprop-P**

Property	Value	Reference(s)
Appearance	White solid	
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>3</sub>	
Molecular Weight	214.64 g/mol	
Melting Point	93.5–97.5 °C	
Boiling Point	Decomposes above 240°C	
Water Solubility	620 mg/L at 20 °C	
Vapor Pressure	5.1 x 10 <sup>-5</sup> torr at 25 °C	
pKa	3.7	
LogP (Octanol-Water Partition Coefficient)	-0.19 at pH 7	

Table 3: Physicochemical Properties of **Mecoprop** Salts

Property	Mecoprop-Potassium Salt	Mecoprop-Dimethylammonium Salt	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClKO <sub>3</sub>	C <sub>12</sub> H <sub>18</sub> ClNO <sub>3</sub>	
Molecular Weight	252.73 g/mol	259.73 g/mol	
Appearance	Amber to dark brown liquid (for a 150 g a.e./L formulation)	Dark amber liquid with a slight amine odor	
Water Solubility	The potassium salt is expected to readily dissociate to the ionized form of MCPP-p, indicating high water solubility.	All forms are very soluble in water at 20°C.	
pH	7.9–9.0 (for a 150 g a.e./L formulation)	Not specified	

## Experimental Protocols

The determination of the physicochemical properties of **Mecoprop** and its salts should follow standardized methodologies to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

### Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid.

- Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.
- Apparatus: A melting point apparatus with a heated block or a liquid bath, a thermometer, and capillary tubes.

- Procedure (Capillary Tube Method):
  - A small amount of the finely powdered substance is introduced into a glass capillary tube, which is then sealed at one end.
  - The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
  - The temperature is raised at a steady rate (e.g., 2°C/min) near the expected melting point.
  - The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

## Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the water solubility of a substance. The flask method is suitable for substances with solubility above  $10^{-2}$  g/L, like **Mecoprop**.

- Principle: A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
- Procedure (Flask Method):
  - An excess amount of the test substance is added to a flask containing purified water.
  - The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
  - The solution is then centrifuged or filtered to separate the undissolved substance.
  - The concentration of **Mecoprop** in the clear aqueous phase is quantified using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

## Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance. The gas saturation method is a common technique.

- Principle: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
- Procedure (Gas Saturation Method):
  - A sample of **Mecoprop** is placed in a thermostatically controlled chamber.
  - A slow, steady stream of an inert gas (e.g., nitrogen) is passed over the sample.
  - The vapor-saturated gas is then passed through a trap (e.g., a sorbent tube) that captures the **Mecoprop**.
  - The amount of **Mecoprop** in the trap is quantified, and the vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.

## Dissociation Constant in Water (pKa) (OECD Guideline 112)

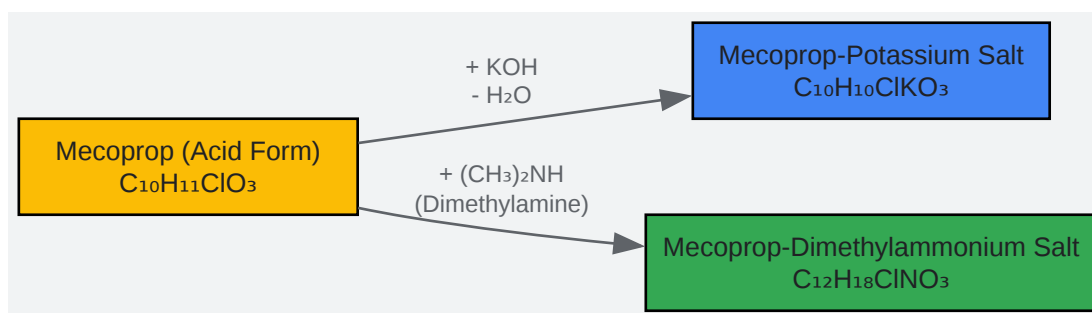
This guideline describes methods for determining the pKa of a substance, which is a measure of its acidity or basicity.

- Principle: The pKa is determined by measuring the pH of a solution containing known concentrations of the ionized and un-ionized forms of the substance.
- Procedure (Titration Method):
  - A known quantity of **Mecoprop** is dissolved in water.
  - The solution is titrated with a standard solution of a strong base (e.g., NaOH).
  - The pH of the solution is monitored throughout the titration using a calibrated pH meter.
  - The pKa is the pH at which half of the acid has been neutralized.

## Mandatory Visualizations

### Relationship between Mecoprop Acid and its Salts

The following diagram illustrates the chemical relationship between **Mecoprop** in its acidic form and its corresponding potassium and dimethylammonium salts. The acid form can be converted to a salt through a reaction with a base, which typically increases its water solubility.

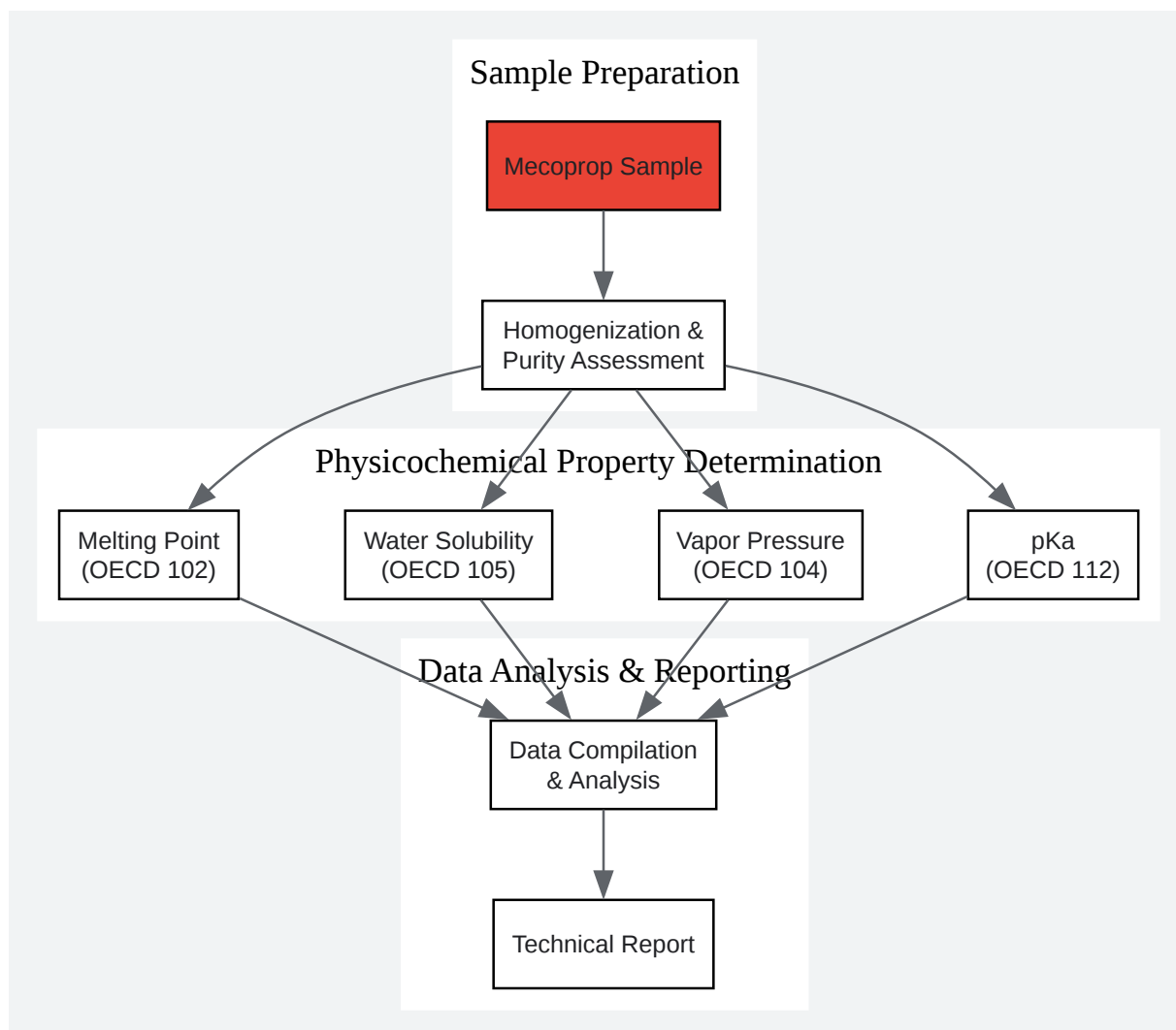


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**Mecoprop** acid and its common salt forms.

## General Workflow for Physicochemical Analysis of Mecoprop

This diagram outlines a typical workflow for the comprehensive physicochemical characterization of a **Mecoprop** sample, from initial sample preparation to the determination of key properties and final data analysis.



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Workflow for **Mecoprop** physicochemical analysis.

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